4-(Pyrrolidine-1-carbonyl)benzyl benzoate
Description
4-(Pyrrolidine-1-carbonyl)benzyl benzoate is a synthetic ester derivative of benzyl benzoate, characterized by the addition of a pyrrolidine-1-carbonyl substituent at the para position of the benzyl group.
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
[4-(pyrrolidine-1-carbonyl)phenyl]methyl benzoate |
InChI |
InChI=1S/C19H19NO3/c21-18(20-12-4-5-13-20)16-10-8-15(9-11-16)14-23-19(22)17-6-2-1-3-7-17/h1-3,6-11H,4-5,12-14H2 |
InChI Key |
IKPCXJPSIVLHBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidine-1-carbonyl)benzyl benzoate typically involves the reaction of benzyl benzoate with pyrrolidine-1-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-(Pyrrolidine-1-carbonyl)benzyl benzoate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidine-1-carbonyl)benzyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-(Pyrrolidine-1-carbonyl)benzyl benzoate is utilized as a key intermediate for synthesizing various organic compounds. It has been employed in the development of new synthetic pathways for obtaining complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical transformations, such as oxidation and reduction, makes it valuable for synthetic chemists.
Biology
The biological activities of 4-(Pyrrolidine-1-carbonyl)benzyl benzoate have been a subject of investigation. Research has indicated potential antimicrobial properties, with studies demonstrating its efficacy against Gram-positive bacteria. The compound's structure allows it to interact with biological systems effectively, leading to its exploration as a candidate for drug development targeting infectious diseases .
Medicine
In medicinal chemistry, 4-(Pyrrolidine-1-carbonyl)benzyl benzoate is being explored for its potential therapeutic applications. It has been studied for its role in developing novel anticancer agents . The pyrrolidine moiety is known to provide bioactive properties, making it a suitable scaffold for designing compounds that can inhibit tumor growth or metastasis . Additionally, its derivatives are being evaluated for their effects on various biological pathways relevant to disease treatment.
Industrial Applications
Beyond its scientific research applications, 4-(Pyrrolidine-1-carbonyl)benzyl benzoate finds utility in the production of specialty chemicals. Its properties make it suitable for use as a plasticizer , solvent , and fixative in various industrial processes. The compound's stability and compatibility with other materials enhance its applicability in manufacturing settings.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various esters, including 4-(Pyrrolidine-1-carbonyl)benzyl benzoate, against a range of bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents.
Case Study 2: Anticancer Activity
Research focused on synthesizing derivatives of 4-(Pyrrolidine-1-carbonyl)benzyl benzoate to assess their anticancer properties. Compounds derived from this scaffold demonstrated promising activity against cancer cell lines, highlighting the importance of structural modifications to enhance efficacy .
Mechanism of Action
The mechanism of action of 4-(Pyrrolidine-1-carbonyl)benzyl benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzyl benzoate moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(pyrrolidine-1-carbonyl)benzyl benzoate with three analogous benzoate esters: benzyl benzoate , hexyl benzoate , and methyl benzoate . Key differences in physicochemical properties, applications, and functional roles are highlighted.
Physical and Chemical Properties
Functional and Application Differences
- Benzyl Benzoate: Applications: Widely used as a dielectric fluid in transformers due to low viscosity and high flash point , and as a repellent/odorant in essential oil blends (e.g., 17.4% in mosquito-repellent formulations) . Limitations: Limited bioactivity in pharmaceutical contexts.
Hexyl Benzoate :
Methyl Benzoate :
- 4-(Pyrrolidine-1-carbonyl)benzyl Benzoate: Hypothesized Applications: Potential use in drug delivery systems (pyrrolidine enhances lipophilicity and receptor binding) or as a corrosion inhibitor (polar groups improve surface adhesion). Limitations: Synthetic complexity may increase production costs.
Research Findings and Hypotheses
Dielectric Performance : Benzyl benzoate’s low viscosity (6.3 cSt) and high breakdown voltage (45 kV) make it superior to vegetable oil-based insulators . The pyrrolidine derivative may retain these properties but with altered viscosity due to steric effects .
Odor and Bioactivity : While benzyl benzoate and hexyl benzoate are naturally occurring in plants like Filipendula ulmaria , the pyrrolidine analog is synthetic. Its amine group could interact with biological targets (e.g., insect repellency via olfactory disruption) .
Thermal Stability : Benzyl benzoate’s high flash point (148°C) surpasses methyl and hexyl analogs . The pyrrolidine derivative’s stability remains unstudied but may depend on the decomposition resistance of the pyrrolidine ring.
Biological Activity
4-(Pyrrolidine-1-carbonyl)benzyl benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name: 4-(Pyrrolidine-1-carbonyl)benzyl benzoate
- Molecular Formula: C18H19N2O3
- Molecular Weight: 313.36 g/mol
The biological activity of 4-(Pyrrolidine-1-carbonyl)benzyl benzoate can be attributed to its ability to interact with various biological targets. The compound is believed to modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects.
Antimicrobial Activity
Research indicates that 4-(Pyrrolidine-1-carbonyl)benzyl benzoate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism involves disrupting bacterial cell membranes, which enhances its potential as an antimicrobial agent .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This property positions it as a candidate for further investigation in cancer therapeutics .
Analgesic Effects
Similar compounds in the class of pyrrolidine derivatives have been associated with analgesic effects. Although specific data on 4-(Pyrrolidine-1-carbonyl)benzyl benzoate is limited, related compounds have demonstrated significant pain relief in preclinical models .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various esters, including 4-(Pyrrolidine-1-carbonyl)benzyl benzoate, against Gram-positive and Gram-negative bacteria. The results indicated a higher efficacy compared to standard antibiotics .
- Cancer Cell Studies : In a controlled laboratory setting, 4-(Pyrrolidine-1-carbonyl)benzyl benzoate was tested on breast cancer cell lines. The compound showed a dose-dependent reduction in cell viability, suggesting potential for development into a therapeutic agent .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
